4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine

Medicinal chemistry Cathepsin S inhibition Structure-activity relationship

4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396872-95-9) is a synthetic small molecule belonging to the class of imidazolylmethyl-substituted piperidine sulfonamides whose structural scaffold appears in patent families claiming cathepsin S inhibition and kinase modulation. The compound is available from specialist chemical suppliers primarily as a building block or screening intermediate, with reported molecular formula C15H18BrN3O2S and molecular weight 384.29 g/mol.

Molecular Formula C15H18BrN3O2S
Molecular Weight 384.29
CAS No. 1396872-95-9
Cat. No. B2987118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
CAS1396872-95-9
Molecular FormulaC15H18BrN3O2S
Molecular Weight384.29
Structural Identifiers
SMILESC1CN(CCC1CN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H18BrN3O2S/c16-14-1-3-15(4-2-14)22(20,21)19-8-5-13(6-9-19)11-18-10-7-17-12-18/h1-4,7,10,12-13H,5-6,8-9,11H2
InChIKeyUNQYHIPJRVZBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396872-95-9): Chemical Identity and Baseline Characterization for Procurement Specification


4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396872-95-9) is a synthetic small molecule belonging to the class of imidazolylmethyl-substituted piperidine sulfonamides whose structural scaffold appears in patent families claiming cathepsin S inhibition and kinase modulation [1]. The compound is available from specialist chemical suppliers primarily as a building block or screening intermediate, with reported molecular formula C15H18BrN3O2S and molecular weight 384.29 g/mol . Publicly documented bioactivity data for this specific compound are extremely limited; virtually all available biological annotations originate from patent Markush structures covering broad generic formulae rather than from discrete characterization of this single entity [1].

Why Generic Substitution Is Inappropriate for 4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396872-95-9): Structural Determinants of Differentiation


Within the class of piperidine-sulfonamide-imidazole hybrids, even minor structural variations profoundly alter target engagement, selectivity, and physicochemical properties according to patent SAR disclosures [1]. The para-bromophenylsulfonyl motif in the target compound is a specific Markush substituent identified in cathepsin S inhibitor patent claims, where bromine position and sulfonamide connectivity directly modulate potency [1]. Closely related analogs—such as 1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine (CAS 1421457-76-2), which bears a 2-methyl substituent on the imidazole ring—would be expected to differ in steric profile, hydrogen-bonding capacity, and metabolic stability, making unverified interchange with CAS 1396872-95-9 scientifically invalid . Without compound-specific biological profiling data, procurement decisions must be driven by the unique connectivity of imidazole, piperidine bridge length, and 4-bromophenylsulfonyl substitution pattern, which collectively define this compound’s potential utility in medicinal chemistry programs.

Quantitative Differentiation Evidence: 4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396872-95-9) Versus Closest Structural Analogs


Structural Differentiation: Imidazole Substitution Pattern Versus 2-Methyl-Imidazole Analog

The target compound features an unsubstituted imidazol-1-ylmethyl group directly attached at the piperidine 4-position, whereas the closest cataloged analog (CAS 1421457-76-2) incorporates a 2-methyl substituent on the imidazole ring [1]. Patent SAR disclosures for cathepsin S inhibitors within the piperidine-sulfonamide series indicate that imidazole substitution patterns are critical potency determinants; specifically, the Markush definitions in HK1241359A1 explicitly enumerate that the heterocyclic group A1 (including 1H-imidazolyl) may be unsubstituted or substituted with alkyl, phenyl, phenylalkyl, or alkoxyalkyl, implying that the unsubstituted imidazole as found in CAS 1396872-95-9 represents a distinct patent embodiment [1]. No head-to-head bioactivity comparison between these two compounds has been published.

Medicinal chemistry Cathepsin S inhibition Structure-activity relationship

Sulfonamide Connectivity Differentiation: 4-Bromophenylsulfonyl Versus Phenylsulfonyl Core

The 4-bromophenylsulfonyl substituent distinguishes CAS 1396872-95-9 from the broader phenylsulfonyl-piperidine-imidazole scaffold common to many in-class compounds. Patent HK1241359A1 explicitly lists para-bromophenyl as a preferred embodiment within its Markush structure, suggesting that this halogen substitution was deliberately selected during lead optimization [1]. The bromine atom provides synthetic versatility via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and contributes to van der Waals interactions within hydrophobic binding pockets, whereas the unsubstituted phenyl analog lacks both these features. No quantitative comparison of IC50 or Kd values is available.

Chemical biology Protease inhibition Building block chemistry

Piperidine Bridge Length: Ethylene Linker Versus Direct Attachment Comparators

CAS 1396872-95-9 incorporates a methylene (–CH2–) spacer between the piperidine ring and the imidazole moiety. Patent family HK1241359A1 describes a series of piperidine derivatives in which the heterocycle (imidazole) is attached via a methylene linker to the piperidine 4-position [1]. In contrast, certain in-class analogs reported in the same patent use direct N–C attachment or longer (e.g., ethylene) spacers. The one-carbon methylene bridge imposes a specific conformational and electronic relationship between the basic piperidine nitrogen (sulfonamide) and the imidazole ring, affecting both pKa modulation and target-binding geometry. Published SAR tables from the patent establish that linker length is a key variable modulating cathepsin S inhibitory potency across this series, though compound-specific data for CAS 1396872-95-9 are not disclosed [1].

Medicinal chemistry Conformational analysis Cathepsin inhibitors

Physicochemical and Supplier Purity Baseline: Available Product Specifications

Commercially sourced CAS 1396872-95-9 is typically supplied at a purity specification of 95%, with molecular weight confirmed at 384.29 g/mol (C15H18BrN3O2S) . A comparator building block frequently employed in parallel medicinal chemistry, 1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine (CAS 1421457-76-2, MW 398.32), shows a higher molecular weight due to the extra methyl group . Purity specifications for the methyl analog are also reported at 95% from the same supply sources. No differential stability, solubility, or residual solvent datasets are publicly available for either compound.

Quality control Building block procurement Analytical characterization

Evidence-Backed Application Scenarios for 4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (CAS 1396872-95-9)


Medicinal Chemistry SAR Exploration Around Cathepsin S Inhibitor Scaffolds

CAS 1396872-95-9 is structurally encompassed within the Markush formulae of cathepsin S inhibitor patents, specifically as a piperidine-sulfonamide-imidazole hybrid [1]. Given the patent SAR evidence that both the 4-bromophenylsulfonyl group and the imidazol-1-ylmethyl linker contribute to inhibitor recognition, this compound serves as a suitable intermediate or screening candidate for medicinal chemistry teams exploring cysteine protease inhibition—provided that in-house potency and selectivity profiling against CatS, CatL, and CatB are performed de novo.

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling

The para-bromophenyl moiety is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings), enabling rapid derivatization at the aryl position [1]. This synthetic handle distinguishes it from des-bromo or non-halogenated in-class analogs, making CAS 1396872-95-9 a strategic choice for generating focused libraries around the 4-position of the sulfonamide aryl ring.

Biophysical Probe Development: Halogen-Enabled Crystallographic Phasing

The 4-bromophenyl substituent provides anomalous scattering for X-ray crystallography, potentially aiding experimental phasing of protein-ligand co-crystal structures [1]. Research groups studying sulfonamide-piperidine protein interactions may prioritize CAS 1396872-95-9 over non-halogenated analogs for structural biology applications, where the bromine atom accelerates electron density map interpretation.

High-Throughput Screening Hit Follow-Up in Kinase or Protease Panels

Although no kinase or protease inhibition data are publicly available for CAS 1396872-95-9, the compound's structural features align it with the broader class of piperidine-sulfonamide kinase modulators and protease inhibitors [1][2]. Procurement for high-throughput screening against customized kinase or protease panels (e.g., PI3K/AKT pathway kinases or cathepsin isoforms) is justified on structural grounds, with the understanding that biological characterization must be generated independently.

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